
(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common moiety in many pharmaceuticals . Pyrazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the target of action of this compound could be one or more enzymes or receptors involved in these biological activities.
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group could enhance the lipophilicity of the compound, which might improve its interaction with its targets .
Biochemical Pathways
Without specific information on the compound, it’s challenging to accurately predict the biochemical pathways it might affect. Based on the biological activities associated with pyrazole derivatives, it could be involved in pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
The ADME properties of this compound are unknown. The presence of the trifluoromethyl group could potentially enhance its lipophilicity, which might improve its absorption and distribution . The pyrazole ring could potentially be metabolized by cytochrome P450 enzymes .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of biological activities associated with pyrazole derivatives, the effects could be diverse .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s interaction with its targets could be affected by the pH of the environment .
Biological Activity
The compound (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule with significant potential in biological applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H19F3N4O2 with a molecular weight of 368.35 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C17H19F3N4O2 |
Molecular Weight | 368.35 g/mol |
CAS Number | 2034527-11-0 |
The mechanism of action for this compound involves its interaction with various biological macromolecules, particularly enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity to hydrophobic pockets within proteins, which can lead to modulation of biochemical pathways.
In studies, it has been observed that similar compounds exhibit inhibitory effects on bacterial growth by disrupting cell wall synthesis and protein function . The unique structural features of this compound suggest it may similarly influence microbial activity.
Antimicrobial Properties
Research indicates that derivatives containing the trifluoromethyl group have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, related compounds demonstrated low minimum inhibitory concentrations (MIC), effective bactericidal action in time-kill assays, and moderate biofilm inhibition .
Case Study: Antibacterial Efficacy
A study evaluated several trifluoromethyl phenyl derivatives against S. aureus, revealing that compounds with similar structural motifs exhibited strong antibacterial properties with minimal toxicity to human cells. In vivo tests showed no significant organ toxicity at doses up to 50 mg/kg .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of compounds related to this structure. For example, a study involving a derivative demonstrated that it could prevent neuronal death induced by excitotoxic agents through activation of survival pathways like AKT and PKA . This suggests that the compound may also have applications in neurodegenerative disease management.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the pyridine and pyrazole rings can significantly affect potency and selectivity towards specific targets. For instance, removal or alteration of electron-withdrawing groups can lead to a marked decrease in activity, emphasizing the importance of these functional groups in maintaining efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising biological activities, particularly in the following areas:
- Antiviral Activity : Pyrrolidine derivatives are known to exhibit antiviral properties. The trifluoromethyl group may enhance binding affinity to viral targets due to increased electronegativity, potentially leading to effective antiviral agents.
- Anticancer Properties : Compounds similar to this one have been reported to inhibit key enzymes involved in cancer proliferation. The unique structural features may contribute to selective inhibition of cancerous cells while sparing normal cells.
- Anti-inflammatory Effects : Research indicates that pyrrolidine derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Enzyme Inhibition Studies
Interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies are crucial for determining the therapeutic potential and safety profile of the compound. For instance, compounds with similar structures have been shown to inhibit phospholipase A2 enzymes, which play a role in inflammatory responses .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- A study demonstrated that derivatives of pyrrolidine exhibited significant inhibition of tumor growth in various cancer models, suggesting that modifications such as trifluoromethyl substitutions could enhance their action .
- Another research effort focused on the anti-inflammatory properties of related compounds, showing promising results in reducing markers of inflammation in vitro and in vivo .
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-10-15(11(2)23(3)22-10)16(25)24-7-5-13(9-24)26-14-8-12(4-6-21-14)17(18,19)20/h4,6,8,13H,5,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDBSNEVQPTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.